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Introduction

5-Fluoroindole, a fluorinated analog of the ubiquitous indole scaffold, is a significant building

block in medicinal chemistry, contributing to the development of novel therapeutic agents.

Understanding its three-dimensional structure and intermolecular interactions is paramount for

rational drug design and the prediction of its solid-state properties. While a definitive single-

crystal X-ray structure of the parent 5-fluoroindole is not publicly available, this technical guide

provides an in-depth analysis of a closely related derivative, Methyl 5-fluoro-1H-indole-2-

carboxylate. The crystallographic data and experimental protocols detailed herein offer

valuable insights into the structural characteristics of the 5-fluoroindole core, serving as a

crucial resource for researchers, scientists, and professionals in drug development.

Crystal Structure Analysis of Methyl 5-fluoro-1H-
indole-2-carboxylate
The crystal structure of Methyl 5-fluoro-1H-indole-2-carboxylate was determined by Harrison et

al. and published in Acta Crystallographica Section E: Structure Reports Online in 2006.[1] The

analysis reveals a planar molecular structure with specific intermolecular interactions governing

the crystal packing.

Data Presentation
The quantitative data from the crystallographic analysis are summarized in the following tables

for clarity and comparative purposes.
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Table 1: Crystal Data and Structure Refinement Parameters[2]
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Parameter Value

Empirical Formula C₁₀H₈FNO₂

Formula Weight 193.17

Temperature 120(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P 2₁/n

Unit Cell Dimensions

a 12.4420 (7) Å

b 3.8185 (1) Å

c 18.269 (1) Å

α 90°

β 100.125 (2)°

γ 90°

Volume 854.43 (7) Å³

Z 4

Density (calculated) 1.502 Mg/m³

Absorption Coefficient 0.12 mm⁻¹

F(000) 400

Crystal Size 0.41 x 0.07 x 0.05 mm

Theta range for data collection 3.0 to 27.5°

Index ranges -16<=h<=16, -4<=k<=4, -23<=l<=23

Reflections collected 7149

Independent reflections 1957 [R(int) = 0.046]
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Completeness to theta = 27.5° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1957 / 0 / 133

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.042, wR2 = 0.101

R indices (all data) R1 = 0.058, wR2 = 0.110

Largest diff. peak and hole 0.29 and -0.27 e.Å⁻³

Table 2: Selected Bond Lengths and Angles

Bond Length (Å) Angle Degrees (°)

F(1)-C(3) 1.365(2) C(2)-C(1)-C(6) 120.9(2)

O(1)-C(9) 1.211(2) C(3)-C(2)-C(1) 119.2(2)

O(2)-C(9) 1.338(2) C(2)-C(3)-C(4) 121.2(2)

N(1)-C(7) 1.371(2) C(5)-C(4)-C(3) 118.4(2)

N(1)-C(8) 1.380(2) C(4)-C(5)-C(6) 121.7(2)

C(8)-C(9) 1.468(2) C(1)-C(6)-C(5) 118.5(2)

Table 3: Hydrogen Bond Geometry[1]

D—H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)

N(1)—

H(1)···O(1)ⁱ
0.88(2) 2.06(2) 2.933(2) 173(2)

Symmetry codes:

(i) -x+1, -y, -z

Experimental Protocols
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A detailed methodology is crucial for the reproducibility of scientific findings. The following

sections outline the procedures for the synthesis, crystallization, and structure determination of

Methyl 5-fluoro-1H-indole-2-carboxylate.

Synthesis and Crystallization
The synthesis of the title compound was achieved through a Fischer indole synthesis reaction.

[1]

Reaction Setup: Methyl pyruvate-4-fluorophenylhydrazone (2 g, 0.0095 mol) was added to

10 g of polyphosphoric acid.

Reaction Conditions: The mixture was stirred continuously and slowly heated to 353–363 K,

then maintained at this temperature for 4 hours. The reaction progress was monitored by

Thin Layer Chromatography (TLC).

Workup: After cooling, 100 ml of water was added to the reaction mass to form a slurry. The

resulting solid was separated by filtration and washed with water.

Purification and Crystallization: The crude product was dried and then treated with charcoal

in ethyl acetate. The solution was filtered through hyflo/silica gel. Colorless, needle-like

single crystals suitable for X-ray diffraction were obtained by slow cooling of the ethyl acetate

solution, which was kept overnight with stirring.[1] The yield of the recrystallized product was

60%.[1]

X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data were collected at 120 K.

Data Collection: A Nonius KappaCCD area-detector diffractometer was used for data

collection.

Cell Refinement: The unit cell parameters were refined using the SCALEPACK program.[1]

Data Reduction: Data reduction was performed using SCALEPACK, DENZO, and SORTAV.

[1]
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Structure Solution and Refinement: The crystal structure was solved using SHELXS97 and

refined by full-matrix least-squares on F² using SHELXL97.[1] The N-bound hydrogen atom

was located in a difference map and refined freely. C-bound hydrogen atoms were placed in

idealized positions and refined as riding atoms.[1]

Visualization of Experimental Workflow and
Molecular Packing
Visual representations are essential for understanding complex processes and relationships.

The following diagrams, generated using the DOT language, illustrate the experimental

workflow and the intermolecular interactions within the crystal lattice.
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Experimental Workflow for Crystal Structure Analysis

Synthesis

Purification & Crystallization

X-ray Diffraction Analysis
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Experimental workflow from synthesis to final structure.
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Intermolecular Hydrogen Bonding in Crystalline Methyl 5-fluoro-1H-indole-2-carboxylate

Inversion-Symmetry Generated Dimer Crystal Packing

Molecule A

Molecule B (inversion center)

 N(1A)-H(1A)···O(1B)
 d(D···A) = 2.933 Å

 N(1B)-H(1B)···O(1A)
 d(D···A) = 2.933 Å

Dimer 1

Dimer 2

Dimer 3

Note: The crystal packing does not exhibit significant π-π stacking interactions.
The shortest intermolecular ring-centroid separation is 4.35 Å.

Click to download full resolution via product page

Hydrogen bonding forming dimeric pairs.

Concluding Remarks
The detailed crystallographic analysis of Methyl 5-fluoro-1H-indole-2-carboxylate provides a

solid foundation for understanding the structural properties of the 5-fluoroindole scaffold. The

molecule is essentially planar, and its crystal packing is dominated by N—H···O hydrogen

bonds that form inversion-symmetry-generated dimeric pairs.[1] Notably, significant π-π

stacking interactions are absent in the crystal structure of this derivative.[1] This information is

invaluable for computational modeling, polymorphism prediction, and the design of new 5-
fluoroindole-based compounds with desired physicochemical properties for pharmaceutical

applications. The provided experimental protocols offer a clear pathway for the synthesis and

structural determination of similar derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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